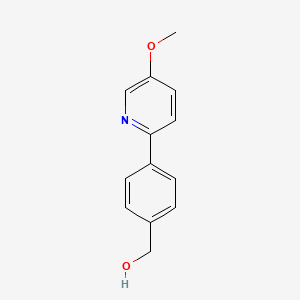
(4-(5-Methoxypyridin-2-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(5-Methoxypyridin-2-yl)phenyl)methanol is an organic compound with the molecular formula C13H13NO2 It consists of a phenyl ring substituted with a methanol group and a methoxypyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Methoxypyridin-2-yl)phenyl)methanol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
(4-(5-Methoxypyridin-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of (4-(5-Methoxypyridin-2-yl)phenyl)aldehyde or (4-(5-Methoxypyridin-2-yl)phenyl)carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学研究应用
(4-(5-Methoxypyridin-2-yl)phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-(5-Methoxypyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxypyridinyl group can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
相似化合物的比较
Similar Compounds
(5-Methoxypyridin-2-yl)methanol: Similar structure but lacks the phenyl ring.
(5-Chloro-2-methoxypyridin-4-yl)(phenyl)methanol: Contains a chloro substituent instead of a methoxy group.
(4-(5-Methoxypyridin-3-yl)phenyl)methanol: The methoxy group is positioned differently on the pyridine ring.
Uniqueness
(4-(5-Methoxypyridin-2-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxypyridinyl and phenyl groups allows for diverse interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
[4-(5-methoxypyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO2/c1-16-12-6-7-13(14-8-12)11-4-2-10(9-15)3-5-11/h2-8,15H,9H2,1H3 |
InChI 键 |
HPAIBWCOZLPKLS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=C(C=C1)C2=CC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13000675.png)

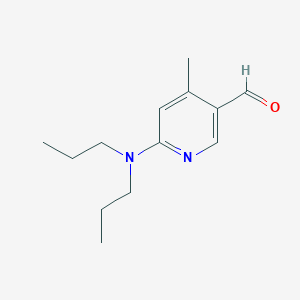
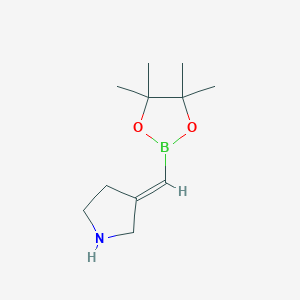
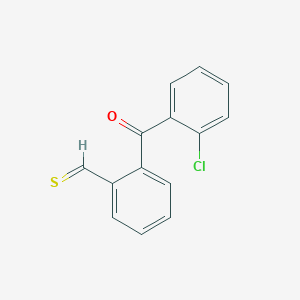
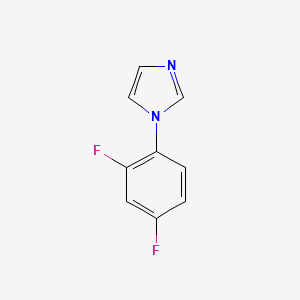


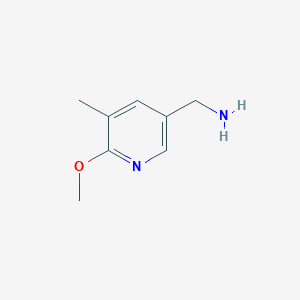
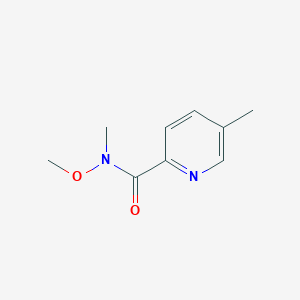
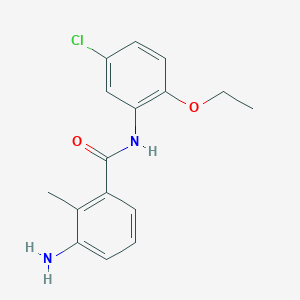
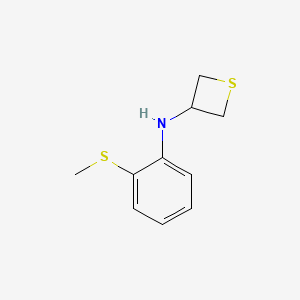
![7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13000747.png)
